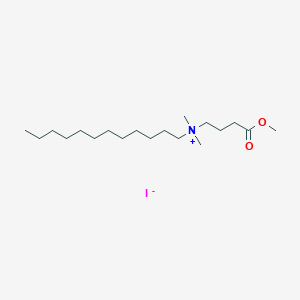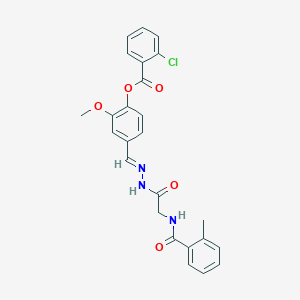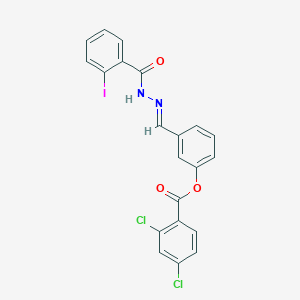![molecular formula C28H26N2O6 B12015266 (4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C28H26N2O6 and a molecular weight of 486.529 . This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a dimethoxyphenyl group, and a pyridinylylmethyl group, all attached to a dihydropyrrolone core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core dihydropyrrolone structure. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule, often using reagents like sodium hydride or potassium tert-butoxide.
Condensation: Condensation reactions can form new carbon-carbon bonds, often using reagents like acetic anhydride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the dihydropyrrolone core .
Applications De Recherche Scientifique
4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but they often involve modulation of biochemical pathways related to cell signaling, metabolism, or gene expression .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
- 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-[4-(ALLYLOXY)BENZOYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-1-(4-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
These compounds share a similar core structure but differ in the substituents attached to the dihydropyrrolone ring.
Propriétés
Formule moléculaire |
C28H26N2O6 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O6/c1-4-14-36-21-10-7-19(8-11-21)26(31)24-25(20-9-12-22(34-2)23(15-20)35-3)30(28(33)27(24)32)17-18-6-5-13-29-16-18/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24+ |
Clé InChI |
VKURHTPKMPRWQT-SHHOIMCASA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015202.png)

![4-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B12015219.png)
![2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)
![6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015224.png)


![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
